3-Oxoisoindolin-5-ylboronic acid
Overview
Description
3-Oxoisoindolin-5-ylboronic acid is a boronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to an isoindolinone structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindolin-5-ylboronic acid typically involves the reaction of isoindolinone derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of isoindolinone using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindolin-5-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can be oxidized to form corresponding boronic esters or reduced to yield boronic alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products:
Arylboronic Acids: Formed through Suzuki-Miyaura coupling
Boronic Esters: Resulting from oxidation reactions
Boronic Alcohols: Produced via reduction reactions
Scientific Research Applications
3-Oxoisoindolin-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of boron-containing biomolecules for biological studies.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Oxoisoindolin-5-ylboronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and hydroxyl groups in biomolecules, leading to the inhibition of enzymes such as proteases and kinases . This interaction is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an isoindolinone structure.
Indole-3-boronic Acid: Contains an indole ring, similar in structure but with different reactivity and applications.
Benzofuran-2-boronic Acid: Another boronic acid derivative with a benzofuran ring.
Uniqueness: 3-Oxoisoindolin-5-ylboronic acid is unique due to its isoindolinone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the development of boron-based pharmaceuticals.
Properties
IUPAC Name |
(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUOOLWEMWSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CNC2=O)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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